molecular formula C11H9ClN2 B6285465 3-(6-chloropyridin-3-yl)aniline CAS No. 897373-57-8

3-(6-chloropyridin-3-yl)aniline

Cat. No.: B6285465
CAS No.: 897373-57-8
M. Wt: 204.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-chloropyridin-3-yl)aniline is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound consists of a pyridine ring substituted with a chlorine atom at the 6-position and an aniline group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloropyridin-3-yl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the preparation of this compound can be achieved through the reflux method. This involves heating the reactants to their boiling points and maintaining the temperature for a specific period to ensure complete reaction .

Chemical Reactions Analysis

Types of Reactions

3-(6-chloropyridin-3-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives and pyridine derivatives .

Scientific Research Applications

3-(6-chloropyridin-3-yl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-(6-chloropyridin-3-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to nicotinic acetylcholine receptors, disrupting normal neurotransmission. This mechanism is similar to that of other neonicotinoid compounds .

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound shares a similar pyridine ring structure but has different substituents, leading to distinct properties and applications.

    Thiacloprid: Another neonicotinoid compound with a similar mechanism of action, used primarily as an insecticide.

Uniqueness

3-(6-chloropyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .

Properties

CAS No.

897373-57-8

Molecular Formula

C11H9ClN2

Molecular Weight

204.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.